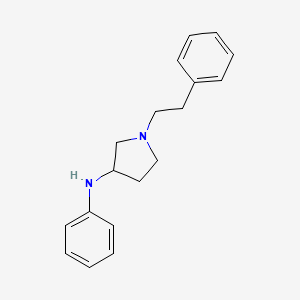

1-Phenethyl-3-anilinopyrrolidine

Beschreibung

Eigenschaften

Molekularformel |

C18H22N2 |

|---|---|

Molekulargewicht |

266.4 g/mol |

IUPAC-Name |

N-phenyl-1-(2-phenylethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)11-13-20-14-12-18(15-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |

InChI-Schlüssel |

MZKRTSATYVPNHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC1NC2=CC=CC=C2)CCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Phenylpyrrolidin-3-amine (CAS 18471-41-5)

- Structure: Pyrrolidine with a phenyl group at position 1 and an amino group (-NH₂) at position 3.

- Molecular Formula : C₁₀H₁₄N₂ | Molecular Weight : 162.23 .

- Key Differences: The absence of the phenethyl group reduces steric bulk and lipophilicity compared to 1-Phenethyl-3-anilinopyrrolidine. The amino group (-NH₂) instead of anilino (-NH-C₆H₅) may alter hydrogen-bonding capacity and receptor selectivity.

- Applications : Used as a synthetic intermediate in organic chemistry .

4-Anilino-1-Boc-piperidine (Item No. 29119)

- Structure: Piperidine (six-membered ring) with an anilino group at position 4 and a tert-butoxycarbonyl (Boc) protecting group at position 1.

- Molecular Formula : C₁₆H₂₄N₂O₂ | Molecular Weight : 276.38 .

- Key Differences : The Boc group enhances stability during synthesis but limits reactivity. The piperidine ring’s larger size may confer distinct conformational flexibility compared to pyrrolidine derivatives.

- Applications : Precursor to opioid-like compounds in forensic research .

3-anilino-1-phenyl-pyrrolidine-2,5-dione

- Structure: Pyrrolidine with a phenyl group at position 1, an anilino group at position 3, and ketone groups at positions 2 and 4.

- Molecular Formula : C₁₆H₁₄N₂O₂ (estimated) | Molecular Weight : ~266.30 (calculated).

- Key Differences: The dione structure introduces polar ketone groups, increasing solubility in polar solvents but reducing blood-brain barrier penetration compared to non-ketone analogs.

- Applications: Potential use in studying succinimide derivatives or enzyme inhibitors .

Comparative Data Table

Research Findings and Implications

- However, this could also prolong metabolic clearance .

- Receptor Interactions: Piperidine derivatives (e.g., 4-Anilino-1-Boc-piperidine) are associated with opioid receptor binding, suggesting that this compound may share similar pharmacological pathways .

- Synthetic Utility : Compounds like 1-Phenylpyrrolidin-3-amine serve as intermediates in drug discovery, highlighting the role of pyrrolidine scaffolds in medicinal chemistry .

Vorbereitungsmethoden

Tosyl/Bromo Group Replacement with Aniline

The most widely documented method involves nucleophilic displacement of a tosyl (p-toluenesulfonyl) or bromo group from 3-tosyl-1-phenethylpyrrolidine (12 ) using aniline. This two-step process begins with the synthesis of the precursor 12 , followed by its reaction with aniline under basic conditions to yield 1-phenethyl-3-anilinopyrrolidine (13 ).

Reaction Mechanism :

-

Precursor Synthesis :

-

Aniline Substitution :

Optimization Insights :

Alternative Pathways via Pyridinium Salts

A less common approach involves pyridinium salt intermediates. Starting with 4-anilinopyridine (8 ), alkylation with 2-phenylethyl bromide forms a pyridinium salt (10 ), which undergoes hydrogenation over PtO₂ to yield 4-anilinopiperidine derivatives. Subsequent ring contraction to pyrrolidine analogs like 13 is achievable but results in reduced yields (50–60%).

Reductive Alkylation Strategies

Reductive Amination of Pyrrolidinones

1-Phenethylpyrrolidin-3-one (7 ) serves as a starting material for reductive amination. Reaction with aniline in the presence of lithium aluminum hydride (LiAlH₄) or sodium cyanoborohydride (NaBH₃CN) reduces the ketone to a secondary amine, forming 13 .

Key Data :

Limitations :

Catalytic Hydrogenation

Catalytic hydrogenation of imine intermediates offers a milder alternative. For example, condensation of 1-phenethylpyrrolidin-3-one with aniline forms a Schiff base, which is hydrogenated using Pd/C or Raney nickel under 3–5 atm H₂ pressure.

Advantages :

Acylation and Functionalization

Post-synthesis acylation of 13 is often employed to enhance pharmacological activity. Propionylation using propionic anhydride or acetyl chloride introduces an amide group at the 3-position, yielding analogs like fentanyl.

Procedure :

-

13 is dissolved in dichloromethane and treated with propionic anhydride (1.5 equiv) and triethylamine (2.0 equiv).

-

Reaction proceeds at room temperature for 4–6 hours, followed by aqueous workup.

Yield : 85–90% for propionylated derivatives.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Tosyl Replacement | 70–85 | High | Low |

| Reductive Amination | 65–75 | Moderate | Medium |

| Catalytic Hydrogenation | 80 | High | High |

Key Findings :

-

Tosyl replacement is preferred for industrial-scale synthesis due to cost-effectiveness and reproducibility.

-

Catalytic hydrogenation, while efficient, requires specialized equipment (e.g., high-pressure reactors).

Purification and Characterization

Chromatographic Techniques

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 1-Phenethyl-3-anilinopyrrolidine?

- Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For instance, cross-coupling reactions (e.g., Pd-catalyzed coupling) and nucleophilic substitution steps can be fine-tuned using factorial design to assess variables like temperature, catalyst loading, and solvent polarity . Evidence from pyrrolidine derivatives suggests that acidic or basic hydrolysis conditions (e.g., HCl or NaOH) and purification via recrystallization improve yield . A stepwise approach involving small-scale trials followed by scale-up is critical to mitigate side reactions.

Q. How should researchers characterize the structural and functional properties of this compound?

- Answer : Characterization requires a multi-technique approach:

- NMR and MS : Confirm molecular structure and purity.

- X-ray crystallography : Resolve stereochemistry and bonding patterns (see analogous pyrrolidine derivatives in ).

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling protocols.

Method validation against reference standards (e.g., PubChem or NIST data ) ensures reproducibility.

Q. What experimental frameworks are suitable for screening the biological activity of this compound?

- Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with positive and negative controls. For example, pyrrolidine analogs often target neurological pathways; dose-response curves and IC50 calculations are essential . Pair these with computational docking studies to predict binding affinities early in the research pipeline .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives with tailored properties?

- Answer : Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations predict electronic properties, reaction pathways, and stability . Tools like Gaussian or ORCA enable virtual screening of substituent effects on bioactivity. For example, modifying the anilino group’s electron density could alter binding kinetics . Integrate these models with experimental data to refine synthetic targets.

Q. What strategies resolve contradictions in experimental data for this compound’s reactivity or bioactivity?

- Answer : Contradictions often arise from uncontrolled variables (e.g., solvent polarity, trace impurities). Employ:

- Sensitivity analysis : Identify parameters with the highest uncertainty using Monte Carlo simulations .

- Theoretical frameworks : Reconcile empirical results with mechanistic hypotheses (e.g., kinetic vs. thermodynamic control in reactions) .

Cross-validate findings with independent techniques (e.g., HPLC for purity vs. NMR for structural integrity) .

Q. How do researchers establish a theoretical foundation for studying this compound’s mechanism of action?

- Answer : Ground the study in established theories (e.g., transition-state theory for reaction mechanisms or QSAR for bioactivity). For neuroactive compounds, link structural motifs (e.g., pyrrolidine ring conformation) to receptor binding hypotheses . Use abductive reasoning to iteratively refine models based on empirical outliers .

Q. What advanced separation technologies are optimal for purifying this compound from complex reaction mixtures?

- Answer : Membrane-based separation (e.g., nanofiltration) or preparative HPLC with chiral columns resolves stereoisomers . For scale-up, simulate chromatographic conditions using software like Chromeleon to minimize solvent waste .

Methodological Resources

- Data Management : Use chemical informatics platforms (e.g., PubChem, NIST WebBook) for benchmarking .

- Safety Protocols : Adhere to institutional chemical hygiene plans, especially for handling amines and hydrochlorides .

- Ethical Compliance : Document synthetic routes and analytical data transparently to meet forensic and academic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.